

Application Note & Protocol: Quantitative Proteomics Using Dansyl-Ethanolamine Labeling

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Compound of Interest

Compound Name: *dansyl-ethanolamine*

Cat. No.: *B047480*

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Abstract

Chemical labeling strategies are integral to modern mass spectrometry-based quantitative proteomics, enabling precise relative and absolute quantification of proteins across multiple samples. This document provides a comprehensive guide to the use of **Dansyl-ethanolamine** for labeling primary amines in proteins and peptides. Dansyl derivatization offers significant advantages, including increased chromatographic separation, enhanced ionization efficiency in electrospray ionization (ESI), and the introduction of a fluorescent tag for orthogonal detection methods[1][2]. We present a detailed protocol covering sample preparation, labeling chemistry, and critical experimental parameters. This guide is designed to provide both the practical steps and the theoretical understanding necessary for successful implementation in a research setting.

Principle of the Method

Dansyl-ethanolamine is a derivative of Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), a reagent widely used to label primary and secondary amines[3]. The core of this method is the nucleophilic substitution reaction where the sulfonyl chloride group of the dansyl moiety reacts with deprotonated primary amines. In proteomics, this primarily targets the N-terminal α -amino group of a peptide and the ϵ -amino group of lysine side chains[4].

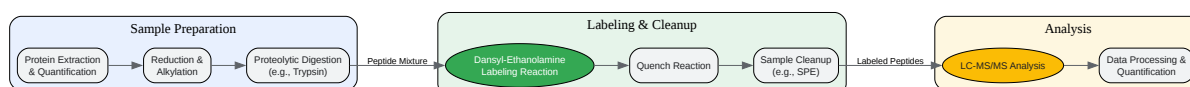
The reaction proceeds as follows:

- **Activation:** The labeling reaction is performed under alkaline pH conditions (typically pH 9.5-10)[1][4]. This ensures that the target primary amine groups (-NH₂) are deprotonated to their more nucleophilic form (-NH⁻), facilitating the attack on the electron-deficient sulfur atom of the sulfonyl chloride.
- **Covalent Bond Formation:** The nucleophilic amine attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond[4].
- **Enhanced Detection:** The resulting dansylated peptide is highly fluorescent and possesses a tertiary amine group from the dimethylamino moiety, which significantly boosts signal intensity in positive mode electrospray ionization mass spectrometry[2]. This derivatization improves the retention of otherwise highly polar small peptides on reverse-phase chromatography columns[2].

Isotope-coded versions of dansyl reagents (e.g., ¹²C vs. ¹³C) are available, allowing for differential labeling of multiple samples for multiplexed quantitative analysis by mass spectrometry[5][6].

Experimental Workflow Overview

The overall process involves protein extraction, digestion into peptides, labeling of the peptides with **Dansyl-ethanolamine**, sample cleanup, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).



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